Nitroclofene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of nitroclofene involves several synthetic routes. One common method includes the nitration of clofibrate, a process that introduces nitro groups into the aromatic ring of clofibrate under controlled conditions. Industrial production methods often involve large-scale nitration reactions, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Nitroclofene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro groups in this compound can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. The major products formed from these reactions vary based on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Nitroclofene has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound’s inhibition of the fumarate reductase system makes it a valuable tool in studying energy metabolism in parasitic organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting parasitic infections.
Industry: This compound is used in the production of other chemical compounds and as an intermediate in various industrial processes
Wirkmechanismus
Nitroclofene exerts its effects by selectively inhibiting the fumarate reductase system in the adult liver fluke. This enzyme is crucial for the parasite’s energy metabolism, and its inhibition disrupts the energy production process, leading to the parasite’s death .
Vergleich Mit ähnlichen Verbindungen
Nitroclofene can be compared with other similar compounds such as:
Clofibric acid: A related compound used in the synthesis of this compound.
Nitrofurantoin: Another nitro-containing compound with antimicrobial properties.
Nitrobenzene: A simpler nitro compound used in various chemical reactions.
This compound’s uniqueness lies in its selective inhibition of the fumarate reductase system, which is not a common target for many other nitro compounds .
Eigenschaften
CAS-Nummer |
39224-48-1 |
---|---|
Molekularformel |
C13H8Cl2N2O6 |
Molekulargewicht |
359.11 g/mol |
IUPAC-Name |
2-chloro-6-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-4-nitrophenol |
InChI |
InChI=1S/C13H8Cl2N2O6/c14-8-2-6(13(19)11(4-8)17(22)23)1-7-3-9(16(20)21)5-10(15)12(7)18/h2-5,18-19H,1H2 |
InChI-Schlüssel |
DIRNVHCNISKNQF-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)Cl)[N+](=O)[O-] |
Andere CAS-Nummern |
39224-48-1 |
Synonyme |
nitroclofene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.